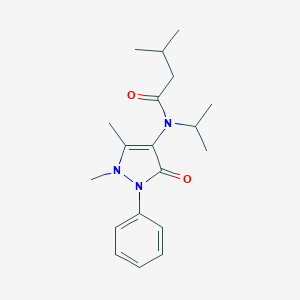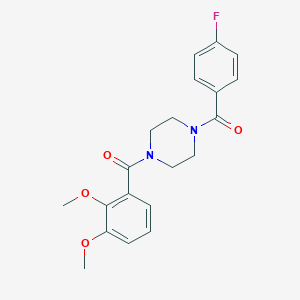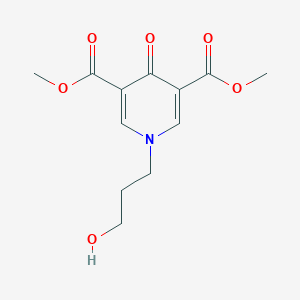
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine, also known as NAP, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry, due to its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is complex and not fully understood, but it is thought to involve a range of different processes. One key mechanism is the compound's ability to act as an antioxidant, helping to protect cells from oxidative damage. 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine also appears to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine has a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It has also been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment option for a range of mental health conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine for lab experiments is its ability to penetrate the blood-brain barrier, allowing it to act directly on the central nervous system. However, one limitation is that the compound is relatively unstable, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a range of potential future directions for research on 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring the compound's anti-inflammatory properties and investigating its potential as a treatment for mental health conditions such as depression and anxiety.
In conclusion, 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is a chemical compound with a range of potential applications in the fields of medicine and biochemistry. Its unique biochemical and physiological effects make it an area of interest for scientific research, with a range of potential future directions for investigation.
Métodos De Síntesis
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of naphthalene with formaldehyde to produce 1-(naphthalen-1-yl)methanol. This intermediate is then reacted with pyrrolidine and piperidine to produce the final product, 1-(naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-ylmethyl)-4-(pyrrolidin-1-yl)piperidine has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biochemistry. One area of research has focused on the compound's ability to act as a neuroprotective agent, with studies showing that it can help to prevent damage to the nervous system caused by a range of different factors.
Propiedades
Fórmula molecular |
C20H26N2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C20H26N2/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22/h1-2,5-9,19H,3-4,10-16H2 |
Clave InChI |
BWEOLLJHOQRUMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


